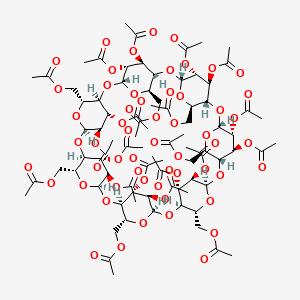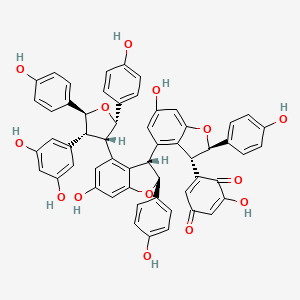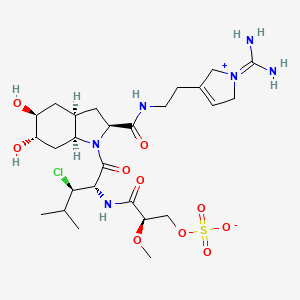
Chlorodysinosin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorodysinosin A is a marine sponge metabolite belonging to the aeruginosin family of natural products. It is known for its potent inhibitory activity against serine proteases such as thrombin, factor VIIa, and factor Xa, which are critical enzymes in the process leading to platelet aggregation and fibrin mesh formation in humans .
Vorbereitungsmethoden
The first enantiocontrolled total synthesis of chlorodysinosin A was achieved by Stephen Hanessian and his team. The structure and absolute configuration of this compound are identical to those of dysinosin A, except for the presence of a novel 2S,3R-3-chloroleucine residue . The synthetic route involves a concise stereocontrolled synthesis of the new chlorine-containing amino acid fragment. An X-ray cocrystal structure of synthetic this compound with the enzyme thrombin confirms the structure and configuration assignment achieved through total synthesis .
Analyse Chemischer Reaktionen
Chlorodysinosin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the chlorine atom in the 3-chloroleucine residue can lead to the formation of different derivatives with varying biological activities .
Wissenschaftliche Forschungsanwendungen
Chlorodysinosin A has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable model compound for studying the synthesis and structural confirmation of complex natural products. In biology and medicine, this compound is used as a potent inhibitor of serine proteases, making it a valuable tool for studying the mechanisms of blood coagulation and platelet aggregation. Additionally, its inhibitory activity against thrombin, factor VIIa, and factor Xa makes it a potential therapeutic agent for the treatment of thrombotic disorders .
Wirkmechanismus
Chlorodysinosin A exerts its effects by inhibiting the activity of serine proteases such as thrombin, factor VIIa, and factor Xa. These enzymes play crucial roles in the process of blood coagulation and platelet aggregation. The inhibition of these enzymes by this compound prevents the formation of fibrin mesh and platelet aggregation, thereby reducing the risk of thrombotic events .
Vergleich Mit ähnlichen Verbindungen
Chlorodysinosin A is unique among the aeruginosin family of natural products due to the presence of the 2S,3R-3-chloroleucine residue. This structural feature distinguishes it from other similar compounds such as dysinosin A, which lacks the chlorine atom. The presence of the chlorine atom in this compound enhances its inhibitory activity against serine proteases, making it the most potent inhibitor within the aeruginosin family .
Similar compounds include:
- Dysinosin A
- Oscillarin
- Aeruginosin 98-A
These compounds share structural similarities with this compound but differ in their specific amino acid residues and inhibitory activities .
Eigenschaften
Molekularformel |
C26H43ClN6O10S |
|---|---|
Molekulargewicht |
667.2 g/mol |
IUPAC-Name |
[(2R)-3-[[(2S,3R)-1-[(2S,3aR,5S,6S,7aS)-2-[2-[1-(diaminomethylidene)-2,5-dihydropyrrol-1-ium-3-yl]ethylcarbamoyl]-5,6-dihydroxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-chloro-4-methyl-1-oxopentan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate |
InChI |
InChI=1S/C26H43ClN6O10S/c1-13(2)21(27)22(31-24(37)20(42-3)12-43-44(39,40)41)25(38)33-16-10-19(35)18(34)9-15(16)8-17(33)23(36)30-6-4-14-5-7-32(11-14)26(28)29/h5,13,15-22,34-35H,4,6-12H2,1-3H3,(H6,28,29,30,31,36,37,39,40,41)/t15-,16+,17+,18+,19+,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
DLWZHBAKINZMIF-WNZJUFNWSA-N |
Isomerische SMILES |
CC(C)[C@H]([C@H](C(=O)N1[C@H]2C[C@@H]([C@H](C[C@H]2C[C@H]1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)[C@@H](COS(=O)(=O)[O-])OC)Cl |
Kanonische SMILES |
CC(C)C(C(C(=O)N1C2CC(C(CC2CC1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)C(COS(=O)(=O)[O-])OC)Cl |
Synonyme |
chlorodysinosin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




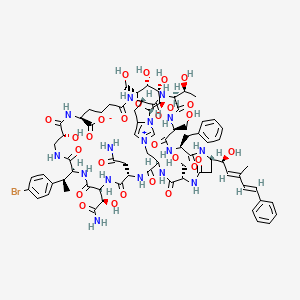
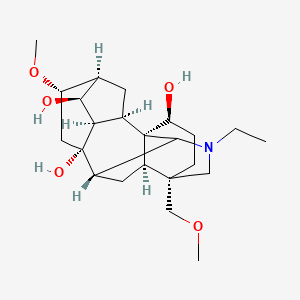
![2-imino-8-methyl-5-oxo-1-(2-oxolanylmethyl)-N-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1256661.png)

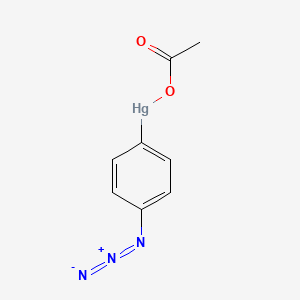



![(E)-4-[(2R,17R,19S)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enal](/img/structure/B1256671.png)
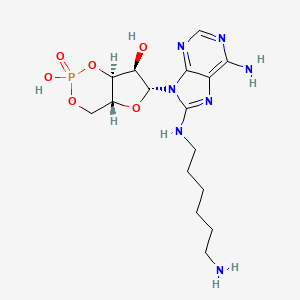
![1-((6-Chloropyridin-3-yl)methyl)-7-methyl-8-nitro-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridin-5-ol](/img/structure/B1256676.png)
